2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzenesulfonamide core substituted with dichloro and pyridin-2-yloxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of 2,5-dichloropyridine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is carried out under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the reaction. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzenesulfonamide, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Shares the dichloro substitution but lacks the benzenesulfonamide and pyridin-2-yloxy groups.
Benzenesulfonamide: Lacks the dichloro and pyridin-2-yloxy substitutions but shares the sulfonamide core.
Uniqueness
2,5-dichloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,5-dichloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-14-7-8-16(20)17(11-14)26(23,24)22-12-13-4-3-5-15(10-13)25-18-6-1-2-9-21-18/h1-11,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILHVDUNNFCCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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